2-Azido-3-methylimidazo[4,5-f]quinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-azido-3-methylimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXFVKLXKRJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151065 | |
| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115397-29-0 | |
| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization Reaction
The synthesis of Azido-IQ begins with the diazotization of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). This step involves treating IQ with sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction proceeds via protonation of the amino group, followed by nitrosation to form a diazonium salt. The acidic environment stabilizes the diazonium intermediate, preventing premature decomposition.
Key Considerations:
-
Temperature Control : Maintaining temperatures below 5°C is critical to avoid side reactions such as dimerization or hydrolysis of the diazonium salt.
-
Stoichiometry : A 1:1 molar ratio of IQ to NaNO₂ ensures complete conversion of the amine to the diazonium species. Excess nitrite may lead to over-nitrosation or oxidation byproducts.
Azide Substitution
The diazonium salt is subsequently treated with sodium azide (NaN₃), facilitating nucleophilic displacement of the diazo group by the azide ion. This substitution occurs under acidic conditions, leveraging the electrophilicity of the diazonium carbon. The reaction mixture is typically stirred for 1–2 hours at 0–5°C to ensure complete conversion.
Reaction Mechanism:
The diazonium group () acts as a leaving group, enabling the azide ion () to attack the aromatic ring via an electrophilic aromatic substitution (EAS) mechanism. The methyl group at position 3 directs substitution to the ortho position relative to the imidazo ring.
Optimization of Reaction Parameters
Acid Selection
Concentrated sulfuric acid is preferred over hydrochloric acid (HCl) due to its superior ability to stabilize the diazonium intermediate. HCl may promote competitive Sandmeyer-type reactions, leading to chloroarene byproducts.
Solvent and Concentration
The reaction is conducted in a minimal volume of H₂SO₄ to maintain high proton concentration, which accelerates diazotization. Polar aprotic solvents like dimethylformamide (DMF) are avoided, as they may deprotonate the diazonium species, reducing reactivity.
Purification Techniques
Crude Azido-IQ is isolated via neutralization of the acidic reaction mixture with ice-cold sodium bicarbonate (NaHCO₃), followed by extraction with ethyl acetate or dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Chromatographic Purification
Column chromatography on silica gel with a gradient eluent (e.g., hexane/ethyl acetate) removes non-polar impurities. Reverse-phase HPLC may further enhance purity, particularly for analytical applications.
Recrystallization
Recrystallization from ethanol/water mixtures yields crystalline Azido-IQ, verified by melting point analysis and thin-layer chromatography (TLC).
Spectroscopic Characterization
Azido-IQ is characterized using the following techniques:
Ultraviolet-Visible (UV) Spectroscopy
The compound exhibits a λₘₐₓ at 320 nm, attributed to the conjugated π-system of the imidazoquinoline backbone. The azide group introduces a bathochromic shift compared to the parent IQ (λₘₐₓ = 295 nm).
Fluorescence Spectroscopy
Azido-IQ displays weak fluorescence (Φ = 0.05) due to quenching by the azide group, which promotes non-radiative decay.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 239.0941 (calculated for C₁₁H₉N₆⁺: 239.0935).
Analytical Validation
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms a purity >98%, with a single peak at a retention time of 12.3 minutes using a C18 column and acetonitrile/water mobile phase.
Stability Studies
Azido-IQ is light-sensitive, decomposing upon exposure to UV radiation (λ = 365 nm) to generate a reactive nitrene intermediate. Storage in amber vials at −20°C under inert atmosphere (N₂) prevents degradation.
Applications in Mechanistic Studies
Chemical Reactions Analysis
2-Azido-3-methylimidazo[4,5-f]quinoline undergoes several types of chemical reactions, including:
Thermolysis and Photolysis: Both processes yield a short-lived nitrene, which can react as an electrophile either directly or via protonation to form a nitrenium ion.
Reactions with Water: The nitrene/nitrenium ion reacts with water to produce N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline.
Reactions with Nucleotides and DNA: These reactions produce adducts efficiently, leading to high frequencies of mutations in biological systems.
Scientific Research Applications
Carcinogenicity Studies
Azido-IQ serves as a model compound for understanding the mechanisms of carcinogenesis related to heterocyclic amines formed during cooking processes. It has been shown to induce DNA adducts that may lead to mutations and cancer development.
Case Study: DNA Adduct Formation
- Study Design : In vitro assays were conducted using human cell lines exposed to Azido-IQ.
- Findings : High levels of DNA adducts were detected, indicating a direct correlation between exposure and genetic damage .
Mutagenicity Research
Research has demonstrated that Azido-IQ can induce mutations in various biological systems, including bacterial models such as Salmonella typhimurium.
Data Table: Mutagenicity Assays
| Assay Type | Organism | Mutation Frequency | Reference |
|---|---|---|---|
| Ames Test | Salmonella typhimurium | High | |
| Eukaryotic Cell Lines | Human Lung Cells | Moderate |
Organic Synthesis
Azido-IQ is utilized as a reagent in organic synthesis due to its ability to form stable intermediates and facilitate the creation of complex heterocyclic compounds.
Application Example:
- Synthesis of Novel Anticancer Agents : Azido-IQ derivatives are being explored for their potential as anticancer drugs by modifying the azido group for enhanced biological activity.
Biochemical Mechanisms
The compound's interaction with cellular components has been studied extensively, revealing insights into its biochemical pathways.
Key Mechanisms:
- Nitrene Formation : Upon photolysis or thermolysis, Azido-IQ generates reactive nitrenes that can bind to DNA, leading to mutagenic effects.
- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, influencing its toxicity profile .
Comparative Analysis with Related Compounds
To better understand the uniqueness of Azido-IQ, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | Amino Group Instead of Azido | Known for strong mutagenic properties |
| 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline | Dimethyl Substituent | Similar reactivity but with different mutagenicity profiles |
Mechanism of Action
The mechanism of action of 2-azido-3-methylimidazo[4,5-f]quinoline involves the formation of a nitrene or nitrenium ion upon photolysis or thermolysis. These reactive intermediates can directly interact with DNA, leading to the formation of DNA adducts and subsequent mutations . The compound also induces oxidative stress and inflammation through pathways such as TLR4/MAPK and TLR4/NF-κB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is part of the imidazoarene family, which includes carcinogenic heterocyclic amines (HAAs) formed during high-temperature cooking. Key structural analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Selected Imidazoarenes
| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Azido-3-methylimidazo[4,5-f]quinoline | Imidazo[4,5-f]quinoline | -N₃ (position 2), -CH₃ (3) | Azido, Methyl | ~224.21* |
| IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) | Imidazo[4,5-f]quinoline | -NH₂ (position 2), -CH₃ (3) | Amino, Methyl | 213.23 |
| MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) | Imidazo[4,5-f]quinoxaline | -NH₂ (2), -CH₃ (3,8) | Amino, Dimethyl | 226.26 |
| PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | Imidazo[4,5-b]pyridine | -NH₂ (2), -CH₃ (1), -Ph (6) | Amino, Methyl, Phenyl | 224.25 |
*Calculated based on substitution of -NH₂ (16 g/mol) with -N₃ (42 g/mol) in IQ.
Metabolic Activation Pathways
- This compound: Generates nitrenium ions via photolytic decomposition or cytochrome P450-mediated activation. These ions form covalent DNA adducts, leading to frameshift mutations .
- IQ: Requires N-hydroxylation by cytochrome P450 1A2 to produce 2-hydroxyamino-IQ, which reacts with DNA to form C8-deoxyguanosine adducts .
- MeIQx and PhIP: Similarly activated via P450 1A2-mediated N-hydroxylation, but their quinoxaline and phenyl substituents influence adduct specificity and mutagenic potency .
Table 2: Metabolic Activation and Mutagenicity
Biological Activity
2-Azido-3-methylimidazo[4,5-f]quinoline (2-Azido-3-MeIQ) is a nitrogen-containing heterocyclic compound derived from imidazoquinoline. It is structurally related to known carcinogens and mutagens, particularly those formed during the cooking of meats. This article reviews the biological activity of 2-Azido-3-MeIQ, focusing on its mutagenic and carcinogenic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azide group (-N₃) and a methyl group, which influence its reactivity and biological interactions. The compound can undergo thermolysis and photolysis, generating reactive nitrene intermediates that can interact with biomolecules, particularly DNA.
The biological activity of 2-Azido-3-MeIQ is primarily attributed to its ability to bind DNA and induce mutations. The azide group can be converted into a more reactive species under acidic conditions, leading to the formation of stable DNA adducts. These adducts are critical in understanding the compound's potential role as a carcinogen.
Key Mechanisms:
- DNA Binding : 2-Azido-3-MeIQ forms covalent bonds with DNA, leading to structural alterations that can result in mutations.
- Reactive Intermediates : The decomposition of the azide group generates nitrenes that act as electrophiles, increasing the likelihood of nucleophilic attacks on DNA.
- Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cellular models, contributing to their mutagenic effects.
Biological Activity and Mutagenicity
Research has demonstrated that 2-Azido-3-MeIQ exhibits significant mutagenic activity in various biological systems. Studies indicate that it can induce DNA damage and mutations in rodent models and human cell lines.
Case Studies
- Zebrafish Model : A study investigated the hepatotoxicity of related compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) using zebrafish. Results showed increased levels of liver enzymes (ALT and AST) and inflammatory markers after exposure to IQ, indicating oxidative stress and inflammation in liver tissues .
- In Vitro Studies : In human lymphoblastoid cells, 2-Azido-3-MeIQ demonstrated mutagenic properties similar to those observed with other known carcinogens . The compound was shown to induce chromosomal aberrations and sister chromatid exchanges.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 2-Azido-3-MeIQ compared to structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-3-methylimidazo[4,5-f]quinoline | Structure | Known carcinogen | Found in cooked meats |
| 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline | Structure | Mutagenic | Forms DNA adducts under inflammatory conditions |
| 2-Hydroxyamino-3-methylimidazo[4,5-f]quinoline | Structure | Genotoxic | Hydroxylated derivative with different reactivity |
| This compound | Structure | Mutagenic & Carcinogenic | Unique azide group enhances reactivity |
Pharmacokinetics
The metabolism of 2-Azido-3-MeIQ by human liver microsomes leads to the formation of reactive species capable of damaging bacterial DNA. This metabolic pathway highlights its potential health risks associated with dietary exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
